molecular formula C12H12N4O2 B5522979 2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide

2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide

Cat. No.: B5522979
M. Wt: 244.25 g/mol
InChI Key: PYLHZVSSJBRXAQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide is a synthetic compound that belongs to the class of pyridinylacetamide derivatives. It is a potent inhibitor of a protein kinase called cyclin-dependent kinase 4 (CDK4) that is involved in the regulation of cell cycle progression. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : Pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid, have demonstrated significant antibacterial and antifungal activities. These compounds are comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).
  • Anti-inflammatory Activity : Similar compounds have also shown promising anti-inflammatory properties, comparable to Prednisolone®, a reference drug. This suggests their utility in creating novel anti-inflammatory therapies (Amr et al., 2007).

Dual Inhibitory Properties for Cancer Therapy

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Certain pyrimidinone derivatives have been identified as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offering a novel approach to cancer therapy by targeting two critical enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).

Material Science Applications

  • High-Performance Polymers : Research into pyridine-containing polyimides demonstrates the synthesis of materials with high thermal stability and glass transition temperatures. These materials show promise for advanced applications in electronics and materials science due to their excellent thermal and mechanical properties (Mansoori et al., 2012).

Neurological Disorder Treatments

  • Nootropic and Antidepressant Agents : Schiff bases and 2-azetidinones of isonicotinyl hydrazone have been synthesized and evaluated for their potential as nootropic and antidepressant agents. These compounds could pave the way for the development of new treatments for cognitive disorders and depression (Thomas et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-4-6-14-12(15-9)18-8-11(17)16-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLHZVSSJBRXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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